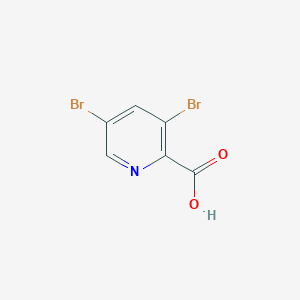

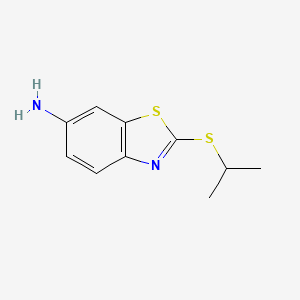

![molecular formula C11H11F3 B1313656 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 53482-96-5](/img/structure/B1313656.png)

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene

Descripción general

Descripción

Trifluoromethylated compounds, such as the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique physical and chemical properties . The presence of a fluorine atom and a carbon-containing ring structure are thought to bestow many of the distinctive properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of a ring structure from a trifluoromethyl-containing building block .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds can be complex and depend on the specific compound and conditions .Physical And Chemical Properties Analysis

Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a ring structure in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Application in Synthesis and Catalysis

Synthesis of Functionalized Compounds : The compound has been used in reactions to synthesize various functionalized compounds. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, closely related to 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, have been prepared for the synthesis of trifluoromethyl-substituted phthalates or benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids (Volle & Schlosser, 2002).

Catalysis in Polymerization Processes : Silyl-bridged C2-symmetric bisindenyl based ansa-hafnocene complexes, involving structures similar to this compound, have been used in coordinative polymerization of propene. These complexes contribute to the synthesis of high molecular weight isotactic polypropylene, showcasing their importance in polymer science (Machat, Lanzinger, Pöthig, & Rieger, 2017).

Application in Organic Synthesis

In Organic Reaction Mechanisms : The compound plays a role in various organic reaction mechanisms. For instance, the irradiation of similar compounds in the presence of different reagents yields products like oxazolines and pyridines, indicating its utility in photoinduced organic reactions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

Preparation of Novel Compounds : The chemical structure of this compound lends itself to the synthesis of novel organic compounds. For example, the Knoevenagel condensations involving related compounds lead to the creation of new organic structures with potential applications in various fields of chemistry (Gajdoš, Miklovič, & Krutošíková, 2006).

Application in Material Science

- Synthesis of Functional Materials : Compounds structurally similar to this compound have been used in the synthesis of fluorine-containing polyetherimide. Such materials have significant implications in advanced material sciences, particularly in areas requiring high-performance polymers (Yu Xin-hai, 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

Based on its chemical structure, it might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with trifluoromethyl groups have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Pharmacokinetics

The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drugs, which could potentially enhance the bioavailability of 2-methyl-3-[(4-trifluoromethyl)phenyl]-1-propene .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure could potentially affect its stability and activity .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can inhibit enzymes like cytochrome P450 . Additionally, the phenyl ring structure allows for interactions with aromatic amino acids in proteins, further influencing the compound’s biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, such as altered energy production or biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the binding. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Changes in gene expression can also occur through the compound’s interaction with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with trifluoromethyl groups can be relatively stable, but they may undergo slow degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as prolonged enzyme inhibition or altered gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . Once inside the cell, the compound can bind to specific proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may localize to the nucleus, affecting gene expression and other nuclear functions.

Propiedades

IUPAC Name |

1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNUVGVLJASRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453840 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53482-96-5 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)

![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)